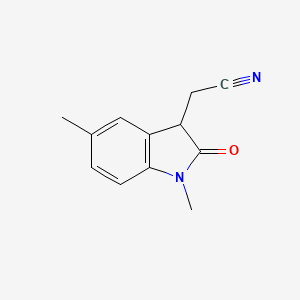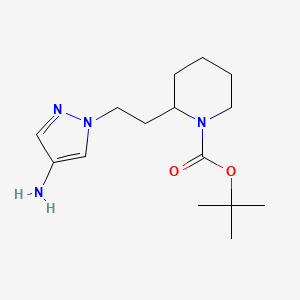
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H26N4O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound features a piperidine ring, a pyrazole ring, and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the pyrazole ring and the amino group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Análisis De Reacciones Químicas
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound features an ethoxy group instead of the pyrazole ring, leading to different chemical properties and applications.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: The presence of a bromo group in this compound makes it suitable for different types of substitution reactions.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a boronic ester group, which is useful in Suzuki coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C15H26N4O2 |
|---|---|
Peso molecular |
294.39 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3 |
Clave InChI |
QFYGTLWLLHXRFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


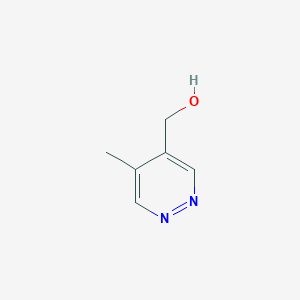

![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)


![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)

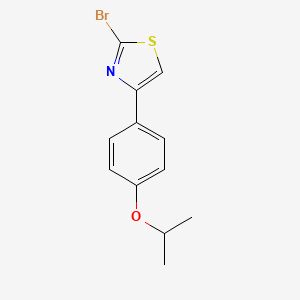
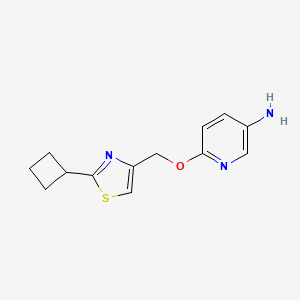
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
